molecular formula C7H5BrClF2N B12950472 2-Bromo-4-chloro-6-(difluoromethyl)aniline

2-Bromo-4-chloro-6-(difluoromethyl)aniline

Cat. No.: B12950472
M. Wt: 256.47 g/mol
InChI Key: SYDAIWWGHZKYQA-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-(difluoromethyl)aniline is an aniline derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-(difluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the bromination and chlorination of 2,6-difluoroaniline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control systems to maintain reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-(difluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Bromo-4-chloro-6-(difluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the difluoromethyl group can influence its binding affinity and reactivity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 2-Bromo-4-chloro-6-fluoroaniline
  • 4-Bromo-2,6-difluoroaniline

Uniqueness

2-Bromo-4-chloro-6-(difluoromethyl)aniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its trifluoromethyl and fluoro analogs.

Properties

Molecular Formula

C7H5BrClF2N

Molecular Weight

256.47 g/mol

IUPAC Name

2-bromo-4-chloro-6-(difluoromethyl)aniline

InChI

InChI=1S/C7H5BrClF2N/c8-5-2-3(9)1-4(6(5)12)7(10)11/h1-2,7H,12H2

InChI Key

SYDAIWWGHZKYQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)N)Br)Cl

Origin of Product

United States

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